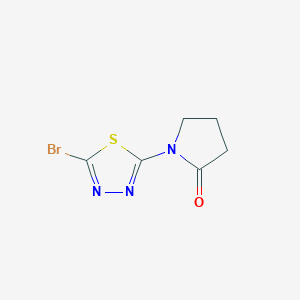
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” is a compound with the molecular formula C5H5BrN4OS . It’s a member of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” includes a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . More detailed structural analysis is not available in the sources I’ve found.Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one” are not detailed in the sources I’ve found, 1,3,4-thiadiazoles in general have been shown to exhibit a broad spectrum of activity and have been used in the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.09 g/mol. It has one hydrogen bond donor count and four hydrogen bond acceptor counts. Its exact mass and monoisotopic mass are 247.93674 g/mol. It has a topological polar surface area of 86.4 Ų and a heavy atom count of 12 .Applications De Recherche Scientifique
Electronic Structure Analysis
The electronic structure and electron delocalization of thiadiazole derivatives can be studied using methods like EDDB (Electron Density of Delocalized Bonds) and GIMIC (Gauge-Including Magnetically Induced Currents). These studies are crucial for understanding the reactivity and properties of these compounds in various chemical reactions .
Antimicrobial Agents
Thiadiazole derivatives have been explored for their antimicrobial properties. They can be synthesized to create compounds that exhibit antibacterial and antifungal activities, potentially serving as standards against which new medications can be compared .
Synthesis of Bioactive Molecules
New thiadiazole derivatives are synthesized for evaluation as bioactive molecules. These compounds can serve as precursors in the synthesis of a variety of bioactive substances with potential applications in medicine .
Glucoside Derivative Synthesis
Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized using a convergent synthetic route. These derivatives can have significant bioactivities and potential applications in biochemical research .
Cytotoxicity Studies
Thiadiazole derivatives are also studied for their cytotoxic properties. Research in this area focuses on synthesizing new compounds with 1,3,4-thiadiazole rings to evaluate their anticancer activities .
MDPI - Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives Springer - 1,3,4-Thiadiazole Scaffold: Anti-Microbial Agents MDPI - Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives Springer - Synthesis and biological evaluation of new 1,3,4-thiadiazole Frontiers - Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides MDPI - Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review
Orientations Futures
Propriétés
IUPAC Name |
1-(5-bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3OS/c7-5-8-9-6(12-5)10-3-1-2-4(10)11/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFUSGDJTJOBTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NN=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

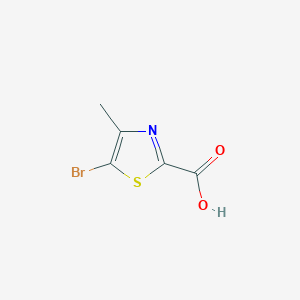

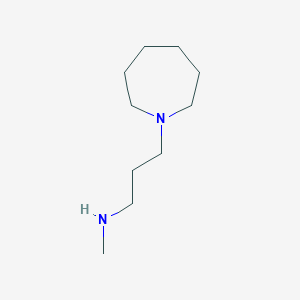

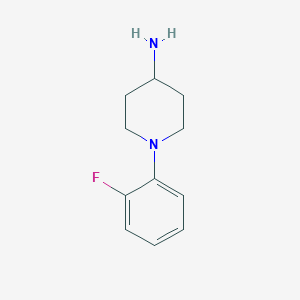
![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)


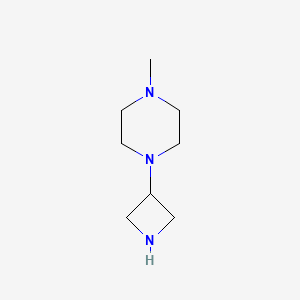
![7,8-Dihydro-5H-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B1342445.png)
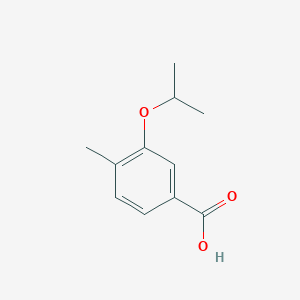

![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1342454.png)
